3-(dimethylamino)-N-(2-(thiophen-3-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

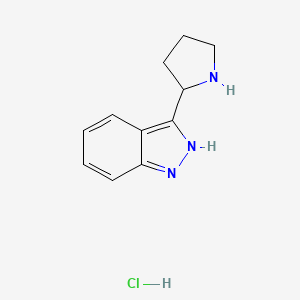

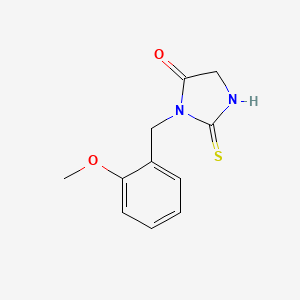

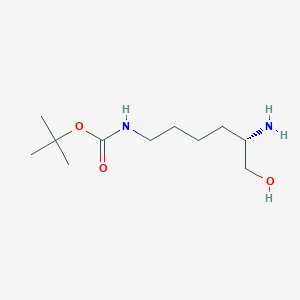

The compound “3-(dimethylamino)-N-(2-(thiophen-3-yl)ethyl)benzamide” is an organic compound containing a benzamide group, a thiophene ring, and a dimethylamino group . Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. Thiophene is a five-membered aromatic ring with one sulfur atom. The dimethylamino group consists of a nitrogen atom bonded to two methyl groups .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through coupling reactions . For example, the Sonogashira coupling reaction is a commonly used method for forming carbon-carbon bonds under mild reaction conditions .Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The benzamide group, thiophene ring, and dimethylamino group would each contribute to the overall structure .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions such as protodeboronation and coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its molecular structure. For example, the presence of the benzamide group, thiophen-3-yl group, and dimethylamino group could influence properties such as solubility, melting point, and reactivity .Scientific Research Applications

Crystal Structure Analysis

The crystal structure of derivatives closely related to 3-(dimethylamino)-N-(2-(thiophen-3-yl)ethyl)benzamide has been elucidated through spectral analysis and X-ray diffraction studies, revealing significant insights into the stabilization of the crystal structure via hydrogen bonds and π···π interactions. This analysis contributes to the understanding of molecular interactions and design of related compounds (Sharma et al., 2016).

Chemical Synthesis and Reactivity

Research has explored the synthesis of various derivatives involving reactions of 3-(dimethylamino)-2H-azirines, demonstrating the formation of compounds through mechanisms involving zwitterionic intermediates. These findings highlight the compound's versatility in synthetic organic chemistry and its potential as a precursor for various chemical transformations (Ametamey & Heimgartner, 1990).

Development of Novel Compounds

In the field of polymer science, derivatives of 3-(dimethylamino)-N-(2-(thiophen-3-yl)ethyl)benzamide have been used to create novel cationic diblock copolymers. These copolymers exhibit reversible pH-, salt-, and temperature-induced micellization in aqueous media, suggesting applications in drug delivery systems and materials science (Bütün, Armes, & Billingham, 2001).

Bioactivity Studies

Compounds structurally related to 3-(dimethylamino)-N-(2-(thiophen-3-yl)ethyl)benzamide have been evaluated for their antibacterial and antifungal activities. These studies contribute to the development of new therapeutic agents, underscoring the importance of structural modifications to enhance biological activity (Vasu et al., 2003).

Metal Complex Formation

The ability of 3-(dimethylamino)-N-(2-(thiophen-3-yl)ethyl)benzamide derivatives to chelate with metals has been explored, leading to the synthesis of metal complexes with potential applications in catalysis and material science. These complexes have been investigated for their bioactivity against a variety of bacteria and fungi, indicating the role of metal coordination in biological efficacy (Jeragh & Elassar, 2015).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s used as a drug, the mechanism of action would depend on the biological target of the drug. If it’s used in materials science, the mechanism might refer to how the compound interacts with other substances in a mixture .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(dimethylamino)-N-(2-thiophen-3-ylethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2OS/c1-17(2)14-5-3-4-13(10-14)15(18)16-8-6-12-7-9-19-11-12/h3-5,7,9-11H,6,8H2,1-2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNCVFASSZSXEJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)NCCC2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(dimethylamino)-N-[2-(thiophen-3-yl)ethyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(p-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2730213.png)

![Tert-butyl 1-[[4-(prop-2-enoylamino)benzoyl]amino]cyclohexane-1-carboxylate](/img/structure/B2730219.png)

![6-Bromo-2-methoxy-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B2730223.png)

![9-(4-ethoxyphenyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)